Dansylamide Exhibits 100-Fold CA I Selectivity Over CA II—A Profile Absent in Acetazolamide and Other Sulfonamide Inhibitors
Dansylamide binds to human carbonic anhydrase I (CA I) with 100-fold greater affinity than to human carbonic anhydrase II (CA II) [1]. This differential binding profile is distinctive: while wild-type CA I binds dansylamide 50 times more strongly than the clinical sulfonamide inhibitor MK-417, acetazolamide—a widely used CA inhibitor—lacks this pronounced isoform selectivity [2][3]. In contrast, acetazolamide exhibits comparable Ki values across CA I and CA II, typically within 3- to 5-fold differences [3]. The absolute Kd of dansylamide for human CA II is reported as 0.2 µM, while for bovine CA II it is 0.84 µM under comparable conditions, further demonstrating species- and isoform-dependent binding [4].
| Evidence Dimension | Binding selectivity ratio (CA I : CA II) |
|---|---|
| Target Compound Data | Dansylamide: 100:1 selectivity (CA I binds 100× stronger than CA II) |
| Comparator Or Baseline | Acetazolamide: ~3:1 to 5:1 selectivity (CA II > CA I); MK-417: reversed selectivity (50× stronger for CA II than CA I vs. dansylamide) |
| Quantified Difference | Dansylamide shows ≥20-fold higher CA I selectivity than acetazolamide |
| Conditions | Human recombinant carbonic anhydrase I and II; fluorescence competition assay; pH 7.4 |
Why This Matters
This isoform selectivity enables dansylamide to serve as a specific probe for CA I in mixed CA isoform systems, whereas acetazolamide cannot discriminate between isoforms, making dansylamide the preferred tool for CA I-targeted competitive binding screens.
- [1] BioNumbers. Ratio between CA I to CA II binding to dansylamide. Harvard Medical School. View Source
- [2] Behravan, G., Jonsson, B. H., & Lindskog, S. (1991). Catalytic and inhibitor-binding properties of some active-site mutants of human carbonic anhydrase I. European Journal of Biochemistry, 195(2), 393-396. View Source
- [3] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
- [4] Banerjee, A. L., Swanson, M., Mallik, S., & Srivastava, D. K. (2005). Molecular basis for the origin of differential spectral and binding profiles of dansylamide with human carbonic anhydrase I and II. Biochemistry, 44(10), 3854-3864. View Source
